tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl carbamates involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . The subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Chemical Reactions Analysis
The tert-butyl carbamate group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Various strategies have been reported for the deprotection of the N-Boc group, including the use of metal catalysts, acetylchloride in methanol, and N-Boc removal with HCl in organic solvents .Scientific Research Applications
Isomorphous Crystal Structures and Hydrogen/Halogen Bonds : In crystallography, tert-Butyl carbamates have been used to study isomorphous structures and the interactions involving hydrogen and halogen bonds. This includes understanding the bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis and Reaction Studies : These compounds are important intermediates in various synthesis processes. For instance, in the preparation and reaction of various furan derivatives, tert-Butyl carbamates play a crucial role (Padwa et al., 2003).
Intermediate in Biologically Active Compounds : Tert-Butyl carbamates act as intermediates in synthesizing biologically active compounds like omisertinib (AZD9291). They offer a route for rapid synthetic methods for various compounds (Zhao et al., 2017).
Stabilization in Redox States and Catalytic Activity : These compounds contribute to stabilizing redox states and enhancing catalytic activity in various chemical reactions, such as in galactose oxidase models (Arion et al., 2013).
Regioselective Deprotection and Acylation Studies : They are also used in the synthesis of complex polyamides and in the selective deprotection and acylation of penta-N-protected polyamides (Pak et al., 1998).
Mechanism of Action
The mechanism of action of a chemical compound depends on its intended use. For tert-butyl carbamates, they are often used as protecting groups in organic synthesis . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can then be removed under acidic conditions .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, organic peroxides, which include tert-butyl carbamates, are exceptionally sensitive to heat, light, and can decompose rapidly when in contact with acid, alkali, and metal ions . They can trigger explosive decomposition, susceptibility to shock, explosion, or rapid combustion .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl (4-nitrophenyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O7/c1-17(2,3)26-15(20)18-11-5-4-6-12-24-16(21)25-14-9-7-13(8-10-14)19(22)23/h7-10H,4-6,11-12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRNELQIIKKNRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156389 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801156389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202571-31-0 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202571-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801156389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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